3,4,6-trimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Thiadiazole Moiety: The thiadiazole ring can be introduced through the reaction of appropriate thiosemicarbazides with nitriles or carboxylic acids.
Coupling Reactions: The final step involves coupling the benzofuran core with the thiadiazole moiety using amide bond formation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzofuran ring.
Reduction: Reduction reactions could target the thiadiazole ring or the carbonyl group in the carboxamide.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biochemistry: Studies on its interaction with biological macromolecules such as proteins or nucleic acids.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the thiadiazole moiety.
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide: Lacks the trimethyl groups.
Uniqueness
The presence of both the trimethyl groups and the thiadiazole moiety in 3,4,6-trimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide may confer unique chemical and biological properties, such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-11-9-12(2)16-13(3)17(25-15(16)10-11)19(24)22-20-21-18(23-26-20)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22,23,24) |
InChI Key |
LTBWQRZDXJNLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NC(=NS3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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